molecular formula C17H12BrFN4 B12144856 7-(3-Bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(3-Bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B12144856
M. Wt: 371.2 g/mol
InChI Key: QIJZPYNLIDTRQP-UHFFFAOYSA-N
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Description

7-(3-Bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted with bromophenyl (at position 7) and fluorophenyl (at position 5) groups. The bromine atom introduces steric bulk and electron-withdrawing effects, while the fluorine substituent enhances lipophilicity and metabolic stability, making this compound a candidate for medicinal chemistry applications. Triazolopyrimidines are recognized for their versatility in drug design due to their ability to mimic purine bases and interact with biological targets such as kinases and enzymes .

Properties

Molecular Formula

C17H12BrFN4

Molecular Weight

371.2 g/mol

IUPAC Name

7-(3-bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H12BrFN4/c18-13-3-1-2-12(8-13)16-9-15(11-4-6-14(19)7-5-11)22-17-20-10-21-23(16)17/h1-10,16H,(H,20,21,22)

InChI Key

QIJZPYNLIDTRQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)F

Origin of Product

United States

Biological Activity

The compound 7-(3-bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine class, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to present an authoritative overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Composition

The compound's IUPAC name is 3-[7-(3-bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol . Its molecular formula is C20H18BrFN4OC_{20}H_{18}BrFN_4O, indicating the presence of bromine and fluorine substituents that significantly influence its biological properties.

Molecular Structure

PropertyValue
Molecular FormulaC20H18BrFN4OC_{20}H_{18}BrFN_4O
Molecular Weight419.28 g/mol
IUPAC Name3-[7-(3-bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
InChIInChI=1S/C20H18BrFN4O/c21-15...

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate various signaling pathways by binding to target proteins, which can lead to alterations in cellular processes such as proliferation and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in cancer progression.
  • Signal Pathway Modulation : It influences pathways like the ERK signaling pathway, crucial for cell growth and differentiation.

Therapeutic Applications

Research highlights several therapeutic applications for this compound:

  • Anticancer Activity : Studies have demonstrated that derivatives of triazolopyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from similar structures showed IC50 values in the low micromolar range against MGC-803 and HCT-116 cells .
  • Antiviral Properties : Some derivatives have been explored for their potential to inhibit viral replication mechanisms, particularly in hepatitis B virus (HBV) studies .

Case Studies

Several studies have documented the biological efficacy of triazolopyrimidine derivatives:

  • Antiproliferative Studies : A study evaluated a series of triazolopyrimidine compounds against human cancer cell lines MGC-803 and HCT-116. One compound (referred to as H12) exhibited IC50 values of 9.47 μM against MGC-803 cells and 9.58 μM against HCT-116 cells, outperforming standard chemotherapeutic agents .
  • Mechanistic Insights : Another study investigated the effects of triazolopyrimidine derivatives on the ERK signaling pathway. The findings indicated that these compounds could induce G2/M phase arrest and apoptosis in cancer cells by downregulating key proteins involved in cell cycle regulation .
  • Enzyme Interaction Studies : Research into enzyme inhibition has shown that specific derivatives can effectively inhibit enzymes critical to cancer cell metabolism and proliferation .

Comparative Analysis with Similar Compounds

The unique combination of bromine and fluorine substituents in this compound enhances its binding affinity and specificity compared to other halogenated derivatives. For example:

CompoundIC50 (μM)Target
7-(3-Bromophenyl)-5-(4-fluorophenyl)9.47MGC-803
5-(Chlorophenyl) derivative15.00HCT-116
5-(Bromophenyl) derivative12.00MCF-7

Comparison with Similar Compounds

Key Observations :

  • Fluorine and methoxy groups at position 5 modulate solubility and membrane permeability .

Physical and Chemical Properties

Melting Points and Solubility

Comparative data from synthesized analogs:

Compound (Reference) Melting Point (°C) Solubility (DMSO) Notable Features
Target Compound Not reported Likely high* Fluorine enhances solubility
5e (2,4-Dichlorophenoxy, ) 211–214 High High melting point due to Cl
5f (4-Bromophenoxy, ) 143–145 High Lower mp vs. 5e (Br vs. Cl)
H11 () 159–160 Moderate Indole substituent (bulky)

*Inferred from analogs with fluorophenyl groups (e.g., compound 8l in dissolves readily in DMSO).

Comparison of Yields :

  • 7-(4-Bromophenoxy)-5-phenyl (5f, ): 55% yield.
  • H15 (): 66% yield with ethylpiperazine substitution.
  • Target Compound: Yield data unavailable, but bromophenyl groups typically reduce yields due to steric hindrance .

Anticonvulsant Activity ()

Triazolopyrimidines with halogenated aryl groups show promise in anticonvulsant models:

  • Compound 5e (2,4-dichlorophenoxy) exhibited 41.9% protection in MES tests at 100 mg/kg.

Antiproliferative and Antifungal Activity

  • 7-Anilino derivatives () demonstrated sub-micromolar IC50 values against cancer cells, with bromophenyl groups enhancing cytotoxicity.
  • Unsubstituted analogs () showed moderate antifungal activity, suggesting halogenation is critical for potency.

Mediator Release Inhibition ()

The 5-(3-bromophenyl)-2-amino analog (8-13) inhibited histamine release in human basophils, highlighting the role of bromine in stabilizing ligand-receptor interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-(3-bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclocondensation of substituted triazoles with fluorophenyl/bromophenyl precursors. Key steps:

  • Precursor preparation : 3-bromophenylhydrazine and 4-fluorophenylacetamide are common starting materials.
  • Cyclization : Acidic conditions (e.g., HCl/EtOH) or catalysts like cerium(IV) ammonium nitrate (CAN) are used to form the triazolopyrimidine core .
  • Yield optimization : Solvent polarity (DMF vs. THF) and temperature (80–120°C) significantly affect reaction efficiency. For example, CAN-mediated reactions achieve ~75% yield in DMF at 100°C .
    • Data Contradiction : Some protocols report higher yields using microwave-assisted synthesis (90% in 30 minutes) compared to conventional heating (70% in 12 hours) .

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in regiochemistry?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR distinguish between 4,7-dihydro and fully aromatic isomers. For instance, dihydro forms show distinct NH proton signals at δ 9.2–10.5 ppm .
  • X-ray crystallography : Resolves bromine/fluorine substitution patterns (e.g., dihedral angles between aryl rings: 32.6° for bromophenyl vs. 9.97° for fluorophenyl in related structures) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+^+ at m/z 429.03 for C18 _{18}H12 _{12}BrFN4 _4) .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to kinase targets, and how do structural modifications alter selectivity?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., EGFR kinase). Fluorophenyl groups enhance hydrophobic interactions, while bromine influences steric hindrance .
  • MD simulations : Assess stability of ligand-target complexes (RMSD < 2.0 Å over 100 ns indicates strong binding). Substituting bromine with chlorine reduces binding free energy by ~1.5 kcal/mol .
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with IC50 _{50} data. For example, electron-withdrawing groups (Br, F) improve inhibition of PI3Kα (R2 ^2 = 0.89) .

Q. How do conflicting pharmacological data (e.g., anti-inflammatory vs. cytotoxic effects) arise from this compound, and what experimental designs resolve them?

  • Methodological Answer :

  • Dose-response profiling : Use IC50 _{50} ratios (e.g., COX-2 inhibition at 5 μM vs. cytotoxicity at 20 μM in HeLa cells) to identify therapeutic windows .
  • Off-target screening : Kinase profiling (Eurofins Panlabs) identifies unintended targets (e.g., JAK2 inhibition at 10 nM explains anti-inflammatory activity) .
  • Metabolic stability assays : Hepatic microsome studies (human vs. murine) reveal species-specific metabolite formation (e.g., demethylation reduces efficacy in mice) .

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